

The Discovery and Synthesis of K145: A Selective Sphingosine Kinase-2 Inhibitor

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Compound of Interest

Compound Name: K145

Cat. No.: B15609897

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Compound **K145**, chemically identified as 3-(2-amino-ethyl)-5-[3-(4-butoxy-phenyl)-propylidene]-thiazolidine-2,4-dione, is a potent and selective inhibitor of sphingosine kinase-2 (SphK2).[1][2] Sphingosine kinases are crucial enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration.[1] Dysregulation of the SphK/S1P signaling axis has been implicated in the pathogenesis of various diseases, most notably cancer. **K145** has emerged as a valuable pharmacological tool for studying the specific roles of SphK2 and as a promising lead compound for the development of novel anticancer therapeutics.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **K145**.

Data Presentation

Table 1: In Vitro Biological Activity of K145

Parameter	Value	Cell Line/System	Reference
SphK2 IC50	4.3 μ M	Recombinant Human SphK2	[1]
SphK2 Ki	6.4 μ M	Recombinant Human SphK2	[1]
SphK1 Inhibition	Inactive at concentrations up to 10 μ M	Recombinant Human SphK1	[1]
Cell Growth Inhibition	Concentration-dependent	U937 human leukemia cells	[1]

Table 2: In Vivo Antitumor Activity of K145

Animal Model	Tumor Type	Administration Route	Dosage	Outcome	Reference
Nude Mice	U937 human leukemia xenograft	Intraperitoneal	15 mg/kg daily	Significant tumor growth inhibition	[1]
Nude Mice	U937 human leukemia xenograft	Oral	50 mg/kg daily	Significant tumor growth inhibition	[1]
BALB/c Mice	JC murine breast cancer syngeneic model	Intraperitoneal	20 and 35 mg/kg	Significant tumor growth inhibition	[1]

Experimental Protocols

Synthesis of K145 (3-(2-amino-ethyl)-5-[3-(4-butoxyphenyl)-propylidene]-thiazolidine-2,4-dione)

The synthesis of **K145** is achieved through a multi-step process as outlined by Liu et al. (2013). The key steps involve the preparation of the aldehyde intermediate, followed by a condensation

reaction and subsequent deprotection.

Step 1: Synthesis of 3-(4-butoxyphenyl)propionaldehyde

This intermediate is prepared from 4-butoxybenzaldehyde by reaction with Meldrum's acid in the presence of piperidine, followed by a reduction step.^[1]

Step 2: Synthesis of the Thiazolidine-2,4-dione Intermediate

A protected amino-ethyl side chain is introduced onto the thiazolidine-2,4-dione core.

Step 3: Condensation and Deprotection

The 3-(4-butoxyphenyl)propionaldehyde is condensed with the modified thiazolidine-2,4-dione. The final step involves the removal of the protecting group from the amino-ethyl side chain to yield **K145**.^[1]

Note: For a detailed, step-by-step protocol with specific reagent quantities, reaction times, and purification methods, it is recommended to consult the supplementary information of the primary literature by Liu et al. (2013), if available.

Sphingosine Kinase Inhibition Assay

The inhibitory activity of **K145** against SphK1 and SphK2 can be determined using a radioisotope-based assay.

- **Reaction Mixture:** Prepare a reaction buffer containing recombinant human SphK1 or SphK2, [γ - 32 P]ATP, and sphingosine as the substrate.
- **Inhibitor Addition:** Add varying concentrations of **K145** to the reaction mixture.
- **Incubation:** Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
- **Lipid Extraction:** Terminate the reaction and extract the lipids using a chloroform/methanol/HCl solution.
- **TLC Analysis:** Separate the radiolabeled sphingosine-1-phosphate from unreacted [γ - 32 P]ATP and sphingosine using thin-layer chromatography (TLC).

- **Quantification:** Quantify the amount of radioactive S1P using a phosphorimager or scintillation counting.
- **IC50 Determination:** Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Growth Inhibition Assay (U937 Cells)

The effect of **K145** on the proliferation of U937 human leukemia cells can be assessed using a standard cell viability assay (e.g., MTT or WST-1 assay).

- **Cell Seeding:** Seed U937 cells in a 96-well plate at a suitable density.
- **Compound Treatment:** Treat the cells with various concentrations of **K145** for different time periods (e.g., 24, 48, 72 hours).
- **Viability Reagent Addition:** Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
- **Absorbance Measurement:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis induction by **K145** in U937 cells can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.

- **Cell Treatment:** Treat U937 cells with **K145** at a concentration known to inhibit growth.
- **Cell Harvesting and Washing:** Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

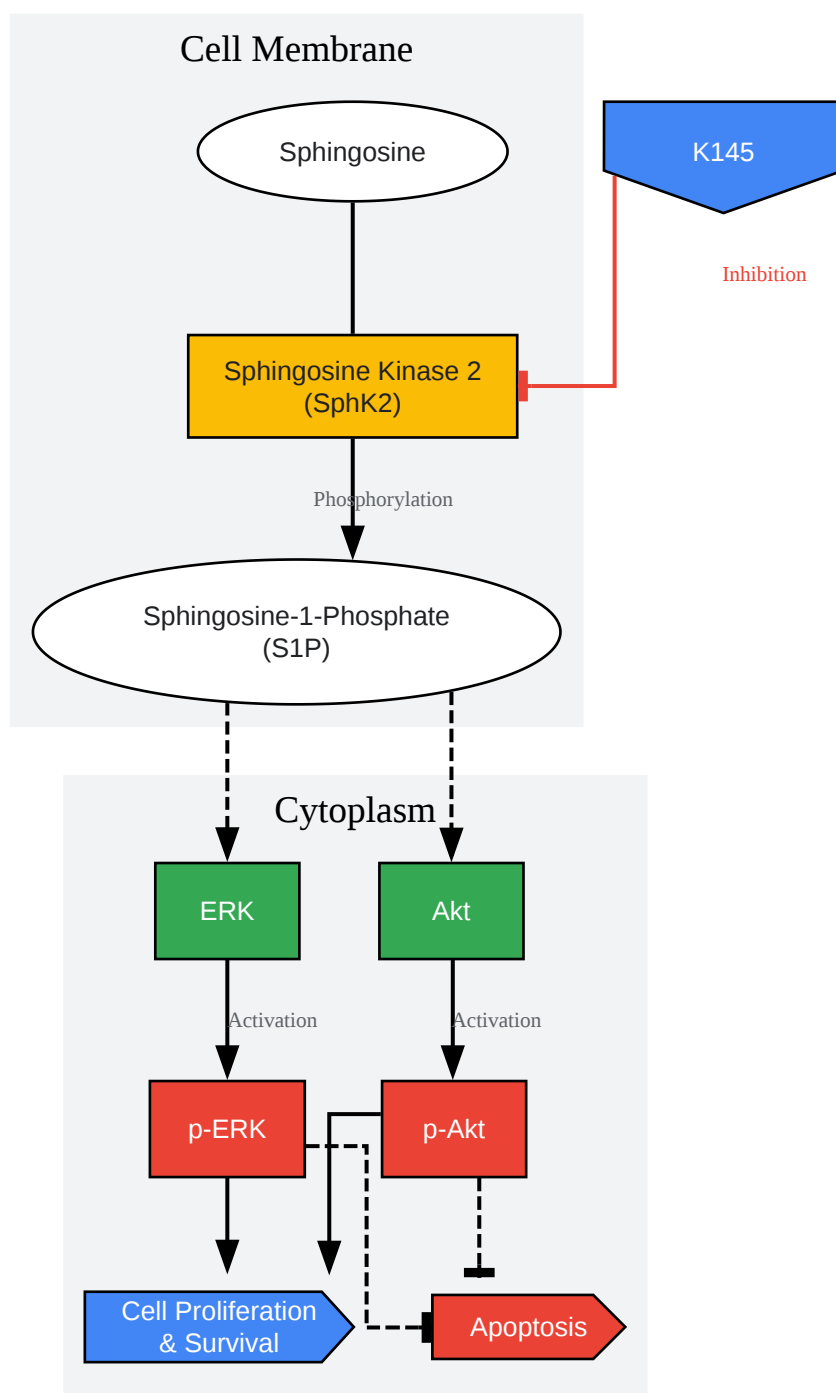
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of ERK and Akt Phosphorylation

The effect of **K145** on the ERK and Akt signaling pathways can be evaluated by Western blotting.

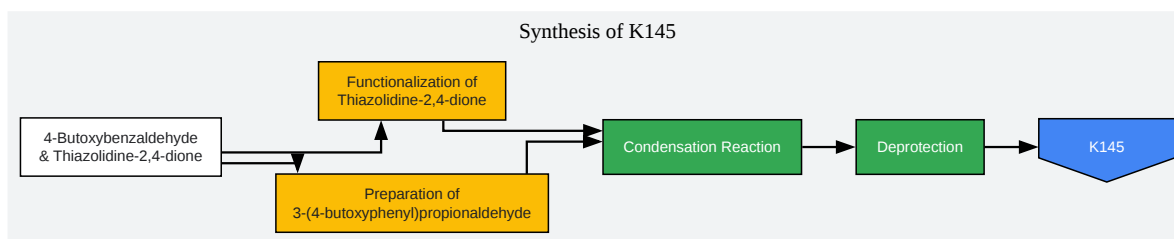
- Cell Lysis: Treat U937 cells with **K145** for a specific duration, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
- Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the relative levels of p-ERK and p-Akt normalized to total ERK and total Akt, respectively.

Mandatory Visualization



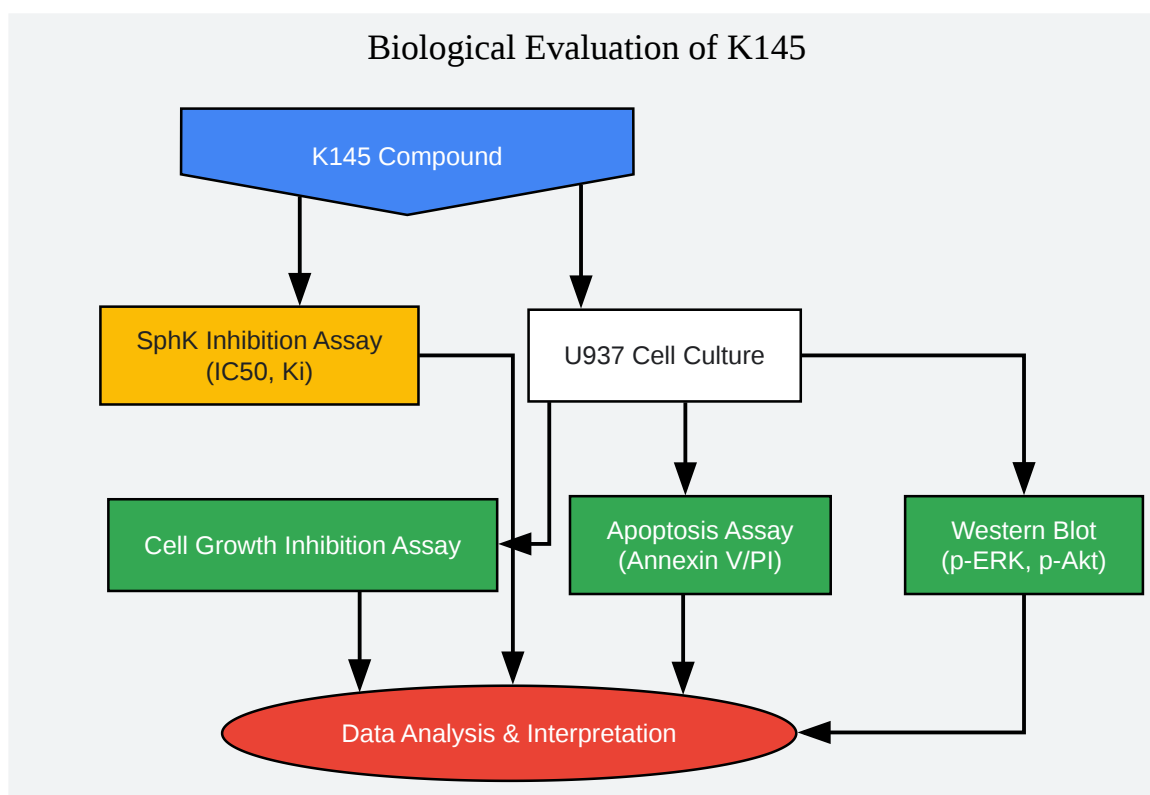
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Caption: **K145** inhibits SphK2, leading to reduced ERK and Akt activation and promoting apoptosis.



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Caption: Synthetic workflow for the preparation of the **K145** compound.



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References

- 1. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
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